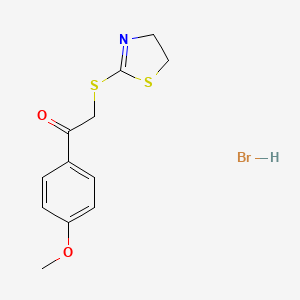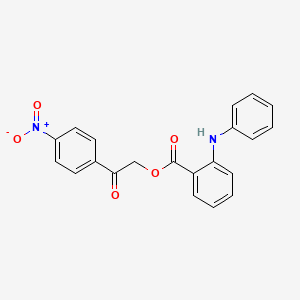
2-(anilinocarbonyl)phenyl 4-nitrobenzoate
Overview
Description
2-(Anilinocarbonyl)phenyl 4-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of 4-nitrobenzoic acid and has a molecular formula of C20H15N2O5. This compound is of great interest to scientists due to its unique properties and potential applications in various fields such as medicine, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 2-(Anilinocarbonyl)phenyl 4-nitrobenzoate involves its ability to bind to biological molecules such as proteins and nucleic acids. This binding results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of these molecules.
Biochemical and Physiological Effects
Studies have shown that this compound has no significant biochemical or physiological effects on living organisms. This makes it an ideal compound for use in scientific research as it does not interfere with the biological processes being studied.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Anilinocarbonyl)phenyl 4-nitrobenzoate in lab experiments include its high sensitivity and selectivity for biological molecules, as well as its ease of use. However, the limitations of this compound include its relatively high cost and the need for specialized equipment for its detection.
Future Directions
There are many potential future directions for the use of 2-(Anilinocarbonyl)phenyl 4-nitrobenzoate in scientific research. These include the development of new fluorescent probes for the detection of specific biological molecules, the use of this compound in the development of new materials, and the exploration of its potential applications in medicine and biotechnology.
In conclusion, this compound is a unique and versatile compound that has many potential applications in scientific research. Its ability to bind to biological molecules and its high sensitivity and selectivity make it an ideal compound for the detection and quantification of these molecules. While there are limitations to its use, the potential future directions for this compound are numerous and exciting.
Scientific Research Applications
2-(Anilinocarbonyl)phenyl 4-nitrobenzoate has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. This compound has also been used in the development of new materials such as polymers and nanoparticles.
properties
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-19(21-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27-20(24)14-10-12-16(13-11-14)22(25)26/h1-13H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJKXRSYXXDAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3615535.png)

![N-cyclohexyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3615558.png)
![6-(4-bromophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3615564.png)
![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B3615572.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3615578.png)
![1-({3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B3615582.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3615587.png)

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B3615608.png)
![2-[(4-bromo-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3615612.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B3615634.png)